molecular formula C42H66O18 B208249 Thevetin B CAS No. 27127-79-3

Thevetin B

Cat. No.: B208249
CAS No.: 27127-79-3
M. Wt: 859 g/mol
InChI Key: GZVMBXDQUQRICT-RCGIHWJFSA-N
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Description

Thevetin B is a cardiac glycoside predominantly found in the seeds of Thevetia peruviana, a plant species within the Apocynaceae family . Cardiac glycosides are known for their potent effects on the heart, and this compound is no exception. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of heart conditions.

Mechanism of Action

Target of Action

The primary target of Thevetin B is the Na+, K±dependent adenosinetriphosphatase (Na+,K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .

Mode of Action

This compound interacts with its target, the Na+,K±ATPase, by inhibiting its activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium levels. This increase in sodium levels can then trigger a series of changes within the cell .

Biochemical Pathways

The inhibition of Na+,K±ATPase by this compound affects several biochemical pathways. The most significant of these is the disruption of the sodium-potassium pump, which maintains the resting potential of the cell and is involved in the regulation of cellular volume . The disruption of this pump can lead to cellular dysfunction and can have downstream effects on various physiological processes .

Pharmacokinetics

Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly to cardiac tissue

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Na+,K±ATPase. This inhibition disrupts the sodium-potassium balance within the cell, leading to increased intracellular sodium levels . This can cause a range of effects, including changes in cell volume, disruption of the resting membrane potential, and potential effects on cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound, like other secondary metabolites in plants, can be affected by biotic and abiotic stress factors . These factors can influence the concentration of this compound in the plant, which can in turn affect its potency and efficacy when used as a therapeutic agent .

Biochemical Analysis

Biochemical Properties

Thevetin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is a part of the cardiac glycosides, which are known to interact with the enzyme Na+/K±ATPase, a protein that is crucial for maintaining the electrochemical gradient across cell membranes . The interaction of this compound with this enzyme inhibits its activity, leading to an increase in intracellular sodium levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound, being a cardiac glycoside, is known to affect heart cells by increasing the force of contraction . It does this by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular calcium levels, which in turn enhances the force of cardiac muscle contraction .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The primary mechanism of action of this compound involves its binding to the Na+/K±ATPase enzyme, inhibiting its activity . This inhibition disrupts the ion balance within the cell, leading to increased intracellular sodium and calcium levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable under normal conditions, but its effects on cellular function can vary over time. For instance, prolonged exposure to this compound can lead to increased force of cardiac muscle contraction

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound can enhance the force of cardiac muscle contraction, high doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Na+/K±ATPase and affects the levels of various metabolites, including sodium and calcium ions

Preparation Methods

Synthetic Routes and Reaction Conditions: Thevetin B is primarily extracted from the seeds of Thevetia peruviana. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the glycosides from the seed material . The crude extract is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same extraction and purification methods used in laboratory settings but on a larger scale. The seeds are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Thevetin B undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Digitoxigenin and sugars.

    Oxidation: Oxidized derivatives of digitoxigenin.

    Reduction: Reduced forms of digitoxigenin.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMBXDQUQRICT-RCGIHWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043416
Record name Thevetin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27127-79-3
Record name Thevetin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27127-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thevetin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEVETIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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